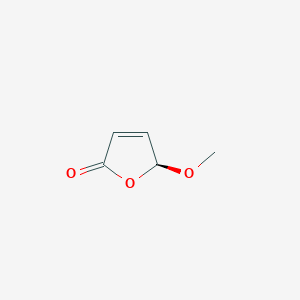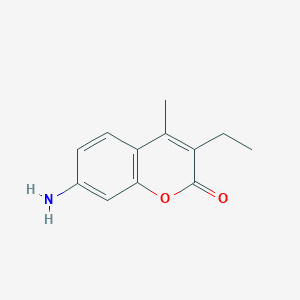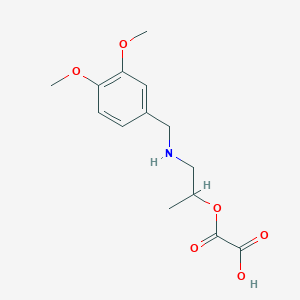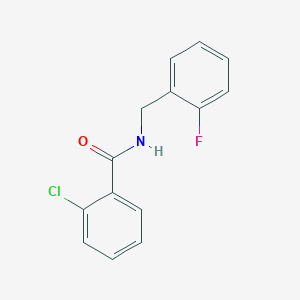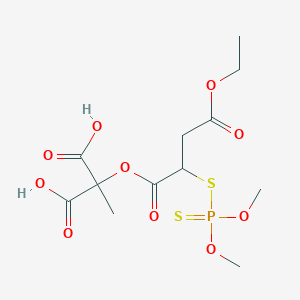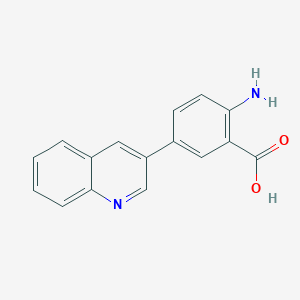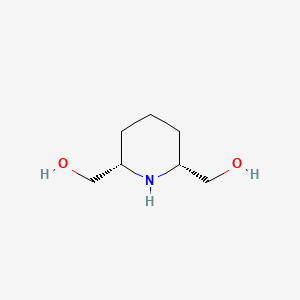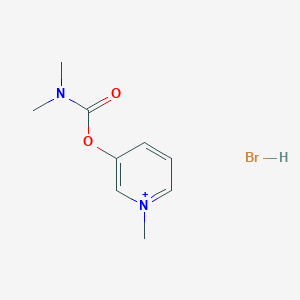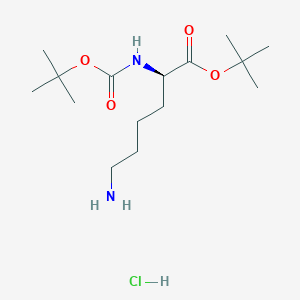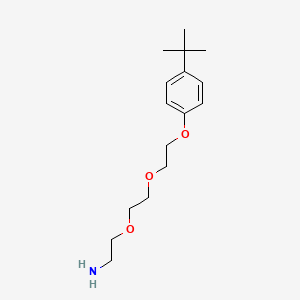
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is an organic compound that features a tert-butyl group attached to a phenoxy group, which is further linked to an ethanamine chain through a series of ethoxy linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine typically involves a multi-step process. One common method starts with the reaction of 4-tert-butylphenol with ethylene oxide to form 4-(tert-butyl)phenoxyethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain, resulting in 2-(2-(2-(4-(tert-butyl)phenoxy)ethoxy)ethoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine by reaction with ammonia or an amine source under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy chains provide flexibility and solubility, enhancing the compound’s ability to penetrate biological membranes and reach its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: This compound has a similar ethoxy chain but lacks the tert-butyl and phenoxy groups.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features a tert-butyl group and ethoxy chain but has a different core structure.
Uniqueness
2-(2-(2-(4-(tert-Butyl)phenoxy)ethoxy)ethoxy)ethanamine is unique due to its combination of a tert-butyl group, phenoxy group, and extended ethoxy chain. This structure imparts specific chemical and physical properties, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C16H27NO3 |
|---|---|
Peso molecular |
281.39 g/mol |
Nombre IUPAC |
2-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C16H27NO3/c1-16(2,3)14-4-6-15(7-5-14)20-13-12-19-11-10-18-9-8-17/h4-7H,8-13,17H2,1-3H3 |
Clave InChI |
BEOKMDOZQHUZHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B12829755.png)
